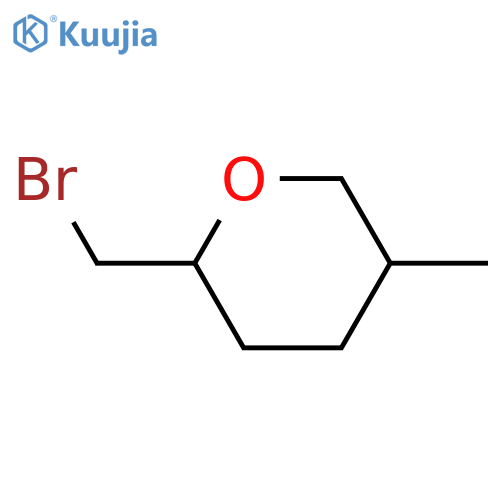

Cas no 2167379-94-2 (2-(Bromomethyl)-5-methyloxane)

2-(Bromomethyl)-5-methyloxane 化学的及び物理的性質

名前と識別子

-

- EN300-7432181

- 2-(Bromomethyl)-5-methyloxane

- 2167379-94-2

-

- インチ: 1S/C7H13BrO/c1-6-2-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3

- InChIKey: VGEWYVDHXNRLFR-UHFFFAOYSA-N

- ほほえんだ: BrCC1CCC(C)CO1

計算された属性

- せいみつぶんしりょう: 192.01498g/mol

- どういたいしつりょう: 192.01498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 9.2Ų

2-(Bromomethyl)-5-methyloxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7432181-2.5g |

2-(bromomethyl)-5-methyloxane |

2167379-94-2 | 95.0% | 2.5g |

$2379.0 | 2025-03-11 | |

| 1PlusChem | 1P028VC7-50mg |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 50mg |

$399.00 | 2023-12-19 | |

| 1PlusChem | 1P028VC7-2.5g |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 2.5g |

$3003.00 | 2023-12-19 | |

| Aaron | AR028VKJ-2.5g |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 2.5g |

$3297.00 | 2023-12-15 | |

| 1PlusChem | 1P028VC7-100mg |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 100mg |

$581.00 | 2023-12-19 | |

| 1PlusChem | 1P028VC7-10g |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 10g |

$6515.00 | 2023-12-19 | |

| 1PlusChem | 1P028VC7-500mg |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 500mg |

$1233.00 | 2023-12-19 | |

| Aaron | AR028VKJ-500mg |

2-(bromomethyl)-5-methyloxane,Mixtureofdiastereomers |

2167379-94-2 | 95% | 500mg |

$1328.00 | 2025-02-17 | |

| Enamine | EN300-7432181-0.1g |

2-(bromomethyl)-5-methyloxane |

2167379-94-2 | 95.0% | 0.1g |

$420.0 | 2025-03-11 | |

| Enamine | EN300-7432181-1.0g |

2-(bromomethyl)-5-methyloxane |

2167379-94-2 | 95.0% | 1.0g |

$1214.0 | 2025-03-11 |

2-(Bromomethyl)-5-methyloxane 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

2-(Bromomethyl)-5-methyloxaneに関する追加情報

2-(Bromomethyl)-5-methyloxane: A Comprehensive Overview

The compound with CAS No 2167379-94-2, commonly referred to as 2-(Bromomethyl)-5-methyloxane, is a unique organic compound that has garnered attention in various fields of chemistry due to its versatile properties and potential applications. This compound belongs to the class of oxolanes, which are cyclic ethers, and its structure incorporates a bromomethyl group and a methyl substituent, making it a valuable intermediate in organic synthesis.

2-(Bromomethyl)-5-methyloxane is characterized by its five-membered ring structure, where the oxygen atom is part of the ring, and the bromomethyl group is attached at the second position. The methyl group at the fifth position adds to its structural complexity and functional diversity. This arrangement allows the compound to participate in a wide range of chemical reactions, including nucleophilic substitutions, additions, and eliminations, making it a valuable building block in organic chemistry.

Recent studies have highlighted the importance of bromomethyl oxane derivatives in medicinal chemistry. Researchers have explored their potential as bioisosteres or scaffolds for drug design. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 2-(Bromomethyl)-5-methyloxane derivatives could exhibit promising activity against certain enzymes involved in neurodegenerative diseases. This finding underscores the compound's potential role in drug discovery and development.

In terms of synthesis, 2-(Bromomethyl)-5-methyloxane can be prepared through various methods, including ring-opening reactions of epoxides or through cyclization reactions involving appropriate alcohols. One innovative approach involves the use of transition metal catalysts to facilitate selective bromination, as reported in a recent paper in *Organic Letters*. This method not only enhances the efficiency of synthesis but also opens new avenues for producing similar compounds with high purity and yield.

The physical and chemical properties of 2-(Bromomethyl)-5-methyloxane are well-documented. It has a melting point of approximately -40°C and a boiling point around 100°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and diethyl ether but is sparingly soluble in water. These properties make it suitable for use in various organic reactions that require controlled solubility and reactivity.

Applications of 2-(Bromomethyl)-5-methyloxane span across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of complex molecules with therapeutic potential. In agrochemicals, it has been explored as a precursor for bioactive compounds that could act as pesticides or herbicides. Additionally, its role in materials science is emerging, particularly in the development of novel polymers with tailored properties.

Recent advancements in green chemistry have also influenced the utilization of bromomethyl oxane derivatives. Scientists are increasingly focusing on sustainable methods to synthesize these compounds using renewable feedstocks and energy-efficient processes. For example, a study published in *Green Chemistry* demonstrated the use of biomass-derived starting materials to produce 2-(Bromomethyl)-5-methyloxane, highlighting its compatibility with eco-friendly chemical practices.

In conclusion, 2-(Bromomethyl)-5-methyloxane (CAS No 2167379-94-2) is a versatile compound with significant potential across various chemical disciplines. Its unique structure, reactivity, and applicability make it an essential component in modern organic synthesis. As research continues to uncover new insights into its properties and uses, this compound is poised to play an even more prominent role in advancing scientific and industrial endeavors.

2167379-94-2 (2-(Bromomethyl)-5-methyloxane) 関連製品

- 20933-67-9(2-Thioxothiazolidine-4-carboxylic Acid)

- 1780874-08-9(2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol)

- 874623-17-3(2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid)

- 950319-85-4(2,4-diethoxy-N-3-(6-methanesulfonylpyridazin-3-yl)phenylbenzene-1-sulfonamide)

- 1803801-79-7(3-Amino-5-(2-bromopropanoyl)mandelic acid)

- 1246816-76-1(5-Bromo-1-pentylamine, Hydrochloride)

- 1806418-01-8(Ethyl 5-fluoro-2-iodopyridine-4-acetate)

- 1270318-14-3(2-amino-3-(5-bromopyridin-3-yl)propanoic acid)

- 1198163-61-9(Carbamic acid, N-(3-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester)

- 2172619-74-6(4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid)